Chemical properties of 1-(Methoxymethyl)cyclobutan-1-amine
Chemical properties of 1-(Methoxymethyl)cyclobutan-1-amine
The following technical guide details the chemical properties, synthesis, and medicinal chemistry applications of 1-(Methoxymethyl)cyclobutan-1-amine .
Core Scaffold for Conformationally Restricted Drug Design
Executive Summary
1-(Methoxymethyl)cyclobutan-1-amine (CAS: 1123169-20-9) is a specialized building block used in medicinal chemistry to introduce conformational restriction without significantly increasing molecular weight.[1] As a gem-disubstituted cyclobutane, it exploits the Thorpe-Ingold effect to lock pharmacophores into bioactive conformations, often serving as a bioisostere for acyclic amines or gem-dimethyl groups.[1] This guide covers its physicochemical profile, a robust synthesis protocol, and its strategic application in structure-activity relationship (SAR) optimization.[1]
Physicochemical Properties
The 1,1-disubstitution pattern creates a unique steric environment that influences both the basicity of the amine and the lipophilicity of the molecule.[1]
| Property | Value / Description | Note |
| IUPAC Name | 1-(Methoxymethyl)cyclobutan-1-amine | |
| CAS Number | 1123169-20-9 | Primary identifier |
| Molecular Formula | C₆H₁₃NO | |
| Molecular Weight | 115.17 g/mol | Fragment-like (<150 Da) |
| Appearance | Colorless to pale yellow liquid | Hygroscopic amine |
| Boiling Point | ~135–140 °C (est.[1][2] at 760 mmHg) | Higher than cyclobutanamine (81°C) due to ether oxygen |
| pKa (Conjugate Acid) | ~9.8 – 10.2 (Predicted) | Slightly lower than typical primary amines (10.[1]5) due to inductive effect of the |
| LogP | ~0.3 – 0.6 | Moderate lipophilicity; ether oxygen balances the hydrocarbon ring |
| TPSA | 35.25 Ų | 26.02 (Amine) + 9.23 (Ether) |
| Solubility | High in MeOH, DCM, DMSO; Moderate in Water | Forms stable hydrochloride salts |
Synthesis & Manufacturing Protocol
Strategic Route: Reductive Alkylation Sequence
Direct synthesis from cyclobutanone is possible but often yields mixtures.[1] The most robust, field-proven route starts from 1-aminocyclobutanecarboxylic acid (1-ACBC) , ensuring the 1,1-substitution pattern is established early.[1]
Step-by-Step Protocol
Step 1: N-Protection
Reagents: 1-ACBC,
-
Dissolve 1-aminocyclobutanecarboxylic acid in 1:1 Dioxane/
.[1] -
Add 1.2 eq
followed by 1.1 eq at 0°C. -
Stir at RT for 12h. Acidify to pH 3 with
and extract with EtOAc. -
Checkpoint: Confirm formation of N-Boc-1-ACBC (White solid).[1]
Step 2: Reduction to Amino Alcohol
Reagents: Isobutyl chloroformate (IBCF), NMM,
-
Activate the carboxylic acid: Dissolve N-Boc-1-ACBC in THF at -15°C. Add N-methylmorpholine (NMM) and IBCF to form the mixed anhydride.[1]
-
Filter off NMM salts (optional) or add reducing agent directly.[1]
-
Add
(2.5 eq) in methanol dropwise.[1] -
Mechanism: The mixed anhydride is highly reactive and reduces cleanly to the primary alcohol, N-Boc-(1-aminocyclobutyl)methanol .[1]
Step 3: O-Methylation (Critical Step)
Reagents:
-
Note: Direct alkylation of N-Boc alcohols requires careful temperature control to prevent N-methylation.[1]
-
Suspend
(1.1 eq, 60% dispersion) in dry THF at 0°C under . -
Add N-Boc-(1-aminocyclobutyl)methanol solution slowly. Stir 30 min to deprotonate the alcohol (
evolution). -
Add Methyl Iodide (
, 1.1 eq) dropwise.[1] Keep at 0°C for 1h, then warm to RT. -
Validation: Monitor TLC/LCMS for disappearance of alcohol. Quench with
.[1]
Step 4: Deprotection
Reagents:
-
Dissolve the methylated intermediate in dry dioxane.[1]
-
Add 4M HCl/Dioxane (5 eq). Stir at RT for 2h.[1]
-
Concentrate in vacuo to yield 1-(Methoxymethyl)cyclobutan-1-amine hydrochloride .[1]
Mechanistic Visualization
Conformational Restriction & Synthesis Logic
The following diagram illustrates the synthesis flow and the structural impact of the cyclobutane ring on the pharmacophore.
Caption: Synthesis pathway from 1-ACBC to target amine, highlighting the gem-disubstituted structural constraint.
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
The 1-(methoxymethyl)cyclobutane moiety acts as a bioisostere for the gem-dimethyl group but with distinct advantages:
-
Metabolic Blocking: The cyclobutane ring blocks metabolic oxidation at the
-carbon, a common clearance pathway for acyclic amines.[1] -
Lipophilicity Modulation: The ether oxygen lowers LogP compared to a pure hydrocarbon ring, improving solubility and reducing non-specific binding.[1]
The Thorpe-Ingold Effect (Gem-Dimethyl Effect)
In acyclic systems, substituents can rotate freely.[1] In this scaffold, the C1 carbon is part of a strained ring.[1] The internal bond angle (~88°) compresses the external angle between the amine and the methoxymethyl group.[1]
-
Result: This "angle compression" forces the substituents closer together, often pre-organizing the molecule into a conformation that mimics the bound state in a receptor pocket, reducing the entropic penalty of binding.[1]
Use Cases
-
Amino Acid Mimetics: Acts as a conformationally restricted analogue of Serine or O-methyl-Serine.[1]
-
GPCR Ligands: Used to rigidify flexible linkers in antagonists for receptors like NMDA or Dopamine.[1]
-
Enzyme Inhibitors: The steric bulk of the cyclobutane ring can fill hydrophobic pockets in enzymes (e.g., kinases) more effectively than a simple ethyl or isopropyl group.[1]
Safety & Handling
-
Hazards: As a primary amine, the free base is corrosive and can cause severe skin burns and eye damage (H314).[1] The hydrochloride salt is an irritant (H315, H319).[1]
-
Flash Point: The free amine is likely flammable (estimated FP < 60°C).[1] Handle away from heat sources.
-
Storage: Hygroscopic. Store under nitrogen at 2–8°C. The hydrochloride salt is significantly more stable than the free base.[1]
-
Reactivity: Avoid contact with strong oxidizing agents and acid chlorides (unless derivatization is intended).[1]
References
-
Conformationally Restricted Amines: Cyclobutanes in Small-Molecule Drug Candidates.[1] National Institutes of Health (NIH) / PMC.[1]
-
Synthesis of Cyclobutane Amino Acids: Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition.[1] ACS Publications.[1]
-
Thorpe-Ingold Effect: Thorpe–Ingold effect.[1][3][4] Wikipedia / Chemical Reviews.[1]
-
Reduction Protocol: A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols. Bentham Open.[1]
-
General Reactivity: Cyclobutylamine Properties and Safety. PubChem.[1][2][5]
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- 1. Page loading... [wap.guidechem.com]
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- 4. "Chan-Lam O-methylation of aliphatic alcohols and phenolic n-heterocycl" by Uma Bhagwat Gaffney [scholarworks.smith.edu]
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